molecular formula C12H21N7O2S B11065686 2-{[4-(Ethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]sulfanyl}propanehydrazide

2-{[4-(Ethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]sulfanyl}propanehydrazide

Cat. No.: B11065686
M. Wt: 327.41 g/mol
InChI Key: HCMCOGSKDRXAGT-UHFFFAOYSA-N
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Description

2-{[4-(ETHYLAMINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]SULFANYL}PROPANOHYDRAZIDE is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(ETHYLAMINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]SULFANYL}PROPANOHYDRAZIDE typically involves multiple steps, starting with the formation of the triazine ring. One common method involves the reaction of cyanuric chloride with ethylamine and morpholine under controlled conditions to form the intermediate 4-(ethylamino)-6-morpholino-1,3,5-triazine. This intermediate is then reacted with a thiol compound to introduce the sulfanyl group, followed by the addition of propanohydrazide to complete the synthesis.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(ETHYLAMINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]SULFANYL}PROPANOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazine ring can be reduced under specific conditions.

    Substitution: The ethylamino and morpholino groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced triazine derivatives.

    Substitution: Various substituted triazine derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[4-(ETHYLAMINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]SULFANYL}PROPANOHYDRAZIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as a stabilizer in various formulations.

Mechanism of Action

The mechanism of action of 2-{[4-(ETHYLAMINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]SULFANYL}PROPANOHYDRAZIDE involves its interaction with specific molecular targets. The triazine ring can interact with enzymes or receptors, potentially inhibiting their activity. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to the modulation of protein function. The ethylamino and morpholino groups can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4-(DIMETHYLAMINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]SULFANYL}PROPANOHYDRAZIDE
  • 2-{[4-(METHYLAMINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]SULFANYL}PROPANOHYDRAZIDE
  • 2-{[4-(ETHYLAMINO)-6-PIPERIDINO-1,3,5-TRIAZIN-2-YL]SULFANYL}PROPANOHYDRAZIDE

Uniqueness

2-{[4-(ETHYLAMINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]SULFANYL}PROPANOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both ethylamino and morpholino groups enhances its versatility and potential for diverse applications compared to similar compounds.

Properties

Molecular Formula

C12H21N7O2S

Molecular Weight

327.41 g/mol

IUPAC Name

2-[[4-(ethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]sulfanyl]propanehydrazide

InChI

InChI=1S/C12H21N7O2S/c1-3-14-10-15-11(19-4-6-21-7-5-19)17-12(16-10)22-8(2)9(20)18-13/h8H,3-7,13H2,1-2H3,(H,18,20)(H,14,15,16,17)

InChI Key

HCMCOGSKDRXAGT-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=NC(=N1)SC(C)C(=O)NN)N2CCOCC2

Origin of Product

United States

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